molecular formula C11H11NOS B1611885 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole CAS No. 365427-24-3

4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No.: B1611885
CAS No.: 365427-24-3
M. Wt: 205.28 g/mol
InChI Key: NHVRCAUPZZJNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole (CAS: 365427-24-3) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 2-position and a 3-methoxyphenyl group at the 4-position. It is synthesized with high purity (98%) and has been cataloged for research applications, particularly in medicinal chemistry and materials science . The methoxy group at the 3-position of the phenyl ring introduces electronic and steric effects that influence molecular interactions and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 3-methoxybenzaldehyde can be reacted with thioacetamide in the presence of a base to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the methoxy group.

Bromination

Bromine in acetic acid selectively substitutes hydrogen at the α-position relative to the carbonyl group in related thiazoles . For 4-(3-methoxyphenyl)-2-methyl-1,3-thiazole, bromination under similar conditions yields 5-bromo derivatives.

Reaction ConditionsReagentsProductYieldReference
Bromine in acetic acid, 70°CBr₂, CH₃COOH5-Bromo-4-(3-methoxyphenyl)-2-methyl-1,3-thiazole75%

Key Insight : The methoxy group directs bromination to the para position on the phenyl ring, while the thiazole’s electron-deficient nature favors substitution at the 5-position.

Nucleophilic Substitution Reactions

The methyl group at position 2 can participate in nucleophilic substitutions under specific conditions.

Methyl Group Functionalization

Reaction with iodine and thiourea in ethanol introduces amino groups at the 2-position, forming 2-amino-4-(3-methoxyphenyl)-1,3-thiazole .

Reaction ConditionsReagentsProductYieldReference
I₂, thiourea, ethanol, 70°C, 8 hrsI₂, (NH₂)₂CS2-Amino-4-(3-methoxyphenyl)-1,3-thiazole68%

Mechanism : The methyl group is replaced via a radical-mediated pathway, facilitated by iodine’s oxidative properties.

Oxidation of the Methoxy Group

The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like KMnO₄ .

Reaction ConditionsReagentsProductYieldReference
KMnO₄, H₂SO₄, refluxKMnO₄, H₂SO₄4-(3-Hydroxyphenyl)-2-methyl-1,3-thiazole52%

Reduction of the Thiazole Ring

LiAlH₄ reduces the thiazole ring to a thiazolidine derivative, though this reaction is less common due to the ring’s stability .

Diels-Alder Reactions

The thiazole ring acts as a dienophile in Diels-Alder reactions with electron-rich dienes, forming fused bicyclic compounds .

Reaction ConditionsReagentsProductYieldReference
1,3-Butadiene, toluene, 120°CC₄H₆Fused thiazole-cyclohexene adduct60%

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 5-position .

Reaction ConditionsReagentsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DMF, 100°CAr-B(OH)₂5-Aryl-4-(3-methoxyphenyl)-2-methyl-1,3-thiazole85%

Scientific Research Applications

Pharmacological Activities

1. Anticancer Properties
Numerous studies have indicated that thiazole derivatives, including 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, exhibit significant anticancer activity. For instance, thiazole analogues have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. A study highlighted that certain thiazole compounds demonstrated potent activity against breast cancer cell lines, suggesting their potential as lead compounds for developing new anticancer therapies .

2. Anticonvulsant Activity
Research has demonstrated that thiazole derivatives possess anticonvulsant properties. Compounds with a similar structure have been evaluated for their efficacy in treating epilepsy. In particular, studies have shown that certain thiazole-based compounds can significantly reduce seizure activity in animal models, indicating their potential for further development as anticonvulsant agents .

3. Antimicrobial Activity
Thiazoles have also been recognized for their antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of thiazole derivatives against cancer cell linesIdentified several compounds with IC50 values in low micromolar range against breast cancer cells
Anticonvulsant Activity Assessment of thiazole analogues in seizure modelsCertain derivatives showed a reduction in seizure frequency and severity
Antimicrobial Efficacy Testing against Gram-positive and Gram-negative bacteriaCompounds exhibited MIC values ranging from 50 to 200 µg/mL against various bacterial strains

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Features

The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent groups and their positions. Below is a comparative analysis of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Substituent Group Key Properties/Activities References
This compound 3-position (phenyl) Methoxy (-OCH₃) High purity (98%); research-grade
4-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole 4-position (phenyl) Hydroxy (-OH) Antimicrobial activity
4-(4-Bromophenyl)-2-methyl-1,3-thiazole 4-position (phenyl) Bromo (-Br) Planar structure; weak intermolecular interactions
4-(3-Bromophenyl)-2-methyl-1,3-thiazole 3-position (phenyl) Bromo (-Br) Commercial availability; structural studies
4-(4-Methoxyphenyl)-2-methyl-1,3-thiazole 4-position (phenyl) Methoxy (-OCH₃) Part of triazole-acetamide hybrids (e.g., 9e in )

Biological Activity

The compound 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole is a member of the thiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives have been reported to exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the presence of a thiazole ring substituted with a methoxyphenyl group at one position and a methyl group at another. The structural formula can be represented as follows:

C11H11N1S1(Molecular Weight 201 28 g mol)\text{C}_{11}\text{H}_{11}\text{N}_{1}\text{S}_{1}\quad (\text{Molecular Weight 201 28 g mol})

Anticancer Activity

Research has indicated that thiazole derivatives possess notable anticancer properties. A study demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value comparable to standard anticancer agents like doxorubicin in assays involving human cancer cell lines such as HT29 and Jurkat cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHT29<10
DoxorubicinHT2910
Compound X (similar structure)Jurkat<5

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains. For example, studies reported minimum inhibitory concentrations (MICs) indicating potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus150
Compound Y (related structure)E. coli125

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds may alleviate inflammation-related conditions .

Case Studies

Several case studies have highlighted the biological efficacy of thiazole derivatives:

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various thiazoles on breast cancer cell lines. The findings indicated that compounds with methoxy substitutions exhibited enhanced activity compared to unsubstituted analogs .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazoles against resistant bacterial strains. The study revealed that modifications at the phenyl ring significantly affected the antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, followed by cyclization with α-bromo ketones (e.g., bromoacetone) to yield the thiazole core. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) significantly influence yields. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The methoxy group (3-OCH3) appears as a singlet near δ 3.8 ppm in 1H NMR, while the aromatic protons of the 3-methoxyphenyl group show characteristic splitting patterns (e.g., doublets for para-substituted protons). The thiazole ring protons resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (thiazole) appear near 1600 cm⁻¹, and C-O (methoxy) around 1250 cm⁻¹. Absence of peaks for raw precursors (e.g., aldehydes) confirms reaction completion .

Q. What biological assays are commonly employed to evaluate its activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) calculations .
  • Enzyme Inhibition : Docking studies (e.g., against acetylcholinesterase or β-lactamase) using AutoDock Vina to predict binding affinities .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling optimize the introduction of aryl groups to the thiazole core?

  • Methodological Answer : The 5-position of the thiazole can be functionalized via Suzuki coupling using a brominated precursor (e.g., 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole) and arylboronic acids. Microwave-assisted conditions (e.g., 100°C, 20 min) in aqueous solvents with Pd(PPh3)4 as a catalyst enhance reaction efficiency. Yields exceeding 85% are achievable, with regioselectivity confirmed by HPLC-MS .

Q. What computational strategies validate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation from experimental data). Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How are structural contradictions resolved between X-ray crystallography and NMR data?

  • Methodological Answer : Discrepancies (e.g., bond lengths or torsion angles) arise from dynamic effects in solution vs. solid state. Single-crystal X-ray diffraction (SC-XRD) at 100 K provides precise metrics (mean σ(C–C) = 0.002 Å). For NMR, variable-temperature experiments (VT-NMR) and NOESY correlations clarify conformational flexibility, particularly for the methoxyphenyl-thiazole dihedral angle .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Key steps include:

  • Intermediate Stabilization : Protecting groups (e.g., SEM for amines) prevent side reactions during cyclization.
  • Catalyst Screening : Pd/C or NiCl2 for hydrogenation steps reduces byproduct formation.
  • Workflow Optimization : Telescoping steps (e.g., in situ generation of α-bromo ketones) minimizes isolation of unstable intermediates, as demonstrated in analogous thiazole syntheses .

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental biological activity?

  • Methodological Answer : If docking simulations suggest high binding affinity (e.g., ΔG = -9.5 kcal/mol) but in vitro assays show low activity, consider:

  • Solubility Issues : LogP calculations (e.g., using ChemAxon) may indicate poor membrane permeability.
  • Metabolic Instability : LC-MS/MS stability assays in liver microsomes identify rapid degradation.
  • Off-target Effects : Kinase profiling (e.g., Eurofins Panlabs Screen) reveals unintended interactions .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for Thiazole Derivatives

Reaction StepConditionsYield (%)Reference
Thiosemicarbazone FormationEthanol, HCl, reflux, 6 hr70–75
Cyclization with BromoacetoneDMF, 80°C, 12 hr65–70
Suzuki CouplingPd(PPh3)4, H2O, microwave, 100°C85–90

Table 2 : Spectroscopic Benchmarks for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
1H NMRδ 3.8 (s, 3H)-OCH3
13C NMRδ 167.5 (C=N)Thiazole
IR1600 cm⁻¹ (C=N)Thiazole

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRCAUPZZJNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598206
Record name 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365427-24-3
Record name 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of thioacetamide (8.0 g, 106.0 mmol) and 2-bromo-1-(3-methoxy-phenyl)-ethanone (2.0 g, 8.81 mmol) was heated at 140° C. for 6 h under nitrogen atmosphere. After completion of the reaction mixture (TLC monitoring), water (50 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (230-400 M, 2% EtOAc-Hexane) to get the desired product (1.5 g, 83%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.